molecular formula C21H22FN5O2S2 B2512029 N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-92-7

N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2512029
CAS No.: 1105224-92-7
M. Wt: 459.56
InChI Key: RMOISHBNBBAVOG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22FN5O2S2 and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(3-fluorophenyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied extensively in the context of its synthesis and biological activities. Research indicates that compounds related to this chemical structure have been synthesized and evaluated for various biological activities. For instance, a study on novel 1,3,4-thiadiazole amide compounds containing piperazine, similar in structure to the compound , demonstrated significant inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015).

Antitumor Activities

Further research has explored the antitumor activities of related compounds. A series of 1-phenyl-4-substituted phthalazine derivatives were synthesized and showed promising antiproliferative activity in vivo against cancer cell lines, indicating the potential of similar compounds in cancer treatment (Xin et al., 2018).

Antibacterial and Antifungal Properties

Studies on the synthesis and biological evaluation of compounds structurally related to this compound have demonstrated notable antibacterial and antifungal activities. For example, novel scaffolds like Thiadiazolyl Piperazine have been synthesized from stearic acid and evaluated in-vitro against strains of bacteria and fungi, showcasing their potential in combating microbial infections (Abdelmajeid et al., 2017).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S2/c1-29-18-7-5-17(6-8-18)26-9-11-27(12-10-26)20-24-25-21(31-20)30-14-19(28)23-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOISHBNBBAVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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